molecular formula C25H32N2OS B429822 2-[(3-METHYLBUTYL)SULFANYL]-3-(PROP-2-EN-1-YL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE

2-[(3-METHYLBUTYL)SULFANYL]-3-(PROP-2-EN-1-YL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE

Cat. No.: B429822
M. Wt: 408.6g/mol
InChI Key: AOSLKGLOPVJBTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-2-(isopentylsulfanyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1’-cyclohexane)-4(3H)-one is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-2-(isopentylsulfanyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1’-cyclohexane)-4(3H)-one typically involves multiple steps. One common method includes the Claisen rearrangement, which is a [3,3]-sigmatropic rearrangement where an allyl vinyl ether is converted thermally to an unsaturated carbonyl compound . This reaction is often followed by further functionalization steps to introduce the isopentylsulfanyl group and form the spiro structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would likely involve optimization of the Claisen rearrangement and subsequent steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-allyl-2-(isopentylsulfanyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1’-cyclohexane)-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

    Substitution: Various substituents can be introduced to the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

3-allyl-2-(isopentylsulfanyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1’-cyclohexane)-4(3H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its unique structure and functional groups.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-allyl-2-(isopentylsulfanyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1’-cyclohexane)-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, whether in medicinal chemistry or materials science. For example, in a biological context, it might inhibit or activate specific enzymes, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro compounds and quinazoline derivatives, such as:

    Spiro[indoline-3,4’-piperidine]: Known for its biological activity.

    Quinazoline-4(3H)-one derivatives: Widely studied for their medicinal properties.

Uniqueness

What sets 3-allyl-2-(isopentylsulfanyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1’-cyclohexane)-4(3H)-one apart is its unique combination of functional groups and spiro structure, which may confer unique properties and activities not found in other similar compounds.

Properties

Molecular Formula

C25H32N2OS

Molecular Weight

408.6g/mol

IUPAC Name

2-(3-methylbutylsulfanyl)-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C25H32N2OS/c1-4-15-27-23(28)21-22(26-24(27)29-16-12-18(2)3)20-11-7-6-10-19(20)17-25(21)13-8-5-9-14-25/h4,6-7,10-11,18H,1,5,8-9,12-17H2,2-3H3

InChI Key

AOSLKGLOPVJBTG-UHFFFAOYSA-N

SMILES

CC(C)CCSC1=NC2=C(C(=O)N1CC=C)C3(CCCCC3)CC4=CC=CC=C42

Canonical SMILES

CC(C)CCSC1=NC2=C(C(=O)N1CC=C)C3(CCCCC3)CC4=CC=CC=C42

Origin of Product

United States

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